molecular formula C23H45N5O14 B1201921 Paromomycin I

Paromomycin I

Cat. No. B1201921
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.

Scientific Research Applications

Mechanism of Action in Leishmaniasis

Paromomycin's impact on RNA synthesis and membrane fluidity in Leishmania donovani promastigotes suggests that its effectiveness in treating leishmaniasis is tied to these cellular changes. Specifically, its ability to inhibit the parasite's multiplication is linked to altered membrane permeability resulting from modifications in membranous polar lipids (Maarouf et al., 1997).

Impact on Mitochondrial Activities

The effect of Paromomycin on the mitochondrial activities of Leishmania donovani promastigotes was studied, highlighting its interference with the cell's energetic metabolism. This includes inhibiting respiration and reducing the mitochondrial membrane potential, which may be central to its anti-Leishmania action (Maarouf et al., 1997).

Differential Effects on Ribosomes

Research has shown that Paromomycin significantly inhibits protein synthesis in Leishmania promastigotes while having minimal impact on mammalian cells. This difference is attributed to the antibiotic's strong binding to the parasite ribosomal decoding site, which is not as pronounced in mammalian cell ribosomes (Fernández, Malchiodi, & Algranati, 2010).

Resistance Development

Research into Paromomycin-resistant Leishmania donovani promastigotes has provided insights into the mechanisms of resistance, such as decreased drug uptake likely due to altered membrane composition. This work is crucial for understanding the emergence of drug resistance in clinical settings (Maarouf et al., 1998).

Efficacy Against Other Parasites

Studies have also explored Paromomycin's efficacy against other parasites like Entamoeba histolytica and Cryptosporidium parvum. Its effectiveness in these contexts broadens the potential applications of this antibiotic in parasitic infections (Blessmann & Tannich, 2002; Mancassola et al., 1995).

Immunological Impact

Research on Paromomycin's impact on dendritic cells in combination therapy for visceral leishmaniasis has highlighted its role in immunomodulation. This underscores the importance of understanding the broader biological effects of this antibiotic beyond its direct action against parasites (Das et al., 2014).

properties

IUPAC Name

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZODPSAJZTQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N5O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859614
Record name 4,6-Diamino-2-{[3-O-(2,6-diamino-2,6-dideoxyhexopyranosyl)pentofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paromomycin I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.